molecular formula C9H8N2O2 B1419708 Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 952800-39-4

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B1419708
CAS No.: 952800-39-4
M. Wt: 176.17 g/mol
InChI Key: LFOJQCBWPFHMJU-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a fused pyridine and pyrrole ring system. It is often utilized as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and natural product analogs.

    Biology: This compound is used in the development of probes for biological studies, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can modulate downstream signaling pathways, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

  • Methyl 1H-pyrrolo[2,3-B]pyridine-4-carboxylate
  • Methyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate
  • 1H-pyrrolo[2,3-B]pyridine derivatives

Uniqueness: Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit fibroblast growth factor receptors makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOJQCBWPFHMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662724
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952800-39-4
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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